molecular formula C21H23N3O5S B2992631 N-(2-(4-acetylphenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide CAS No. 1091471-39-4

N-(2-(4-acetylphenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Cat. No.: B2992631
CAS No.: 1091471-39-4
M. Wt: 429.49
InChI Key: DMPKNJIWADBRSS-UHFFFAOYSA-N
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Description

N-(2-(4-acetylphenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[(4-acetylphenyl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-14(25)15-6-10-19(11-7-15)30(28,29)23-13-12-22-20(26)16-4-8-18(9-5-16)24-21(27)17-2-3-17/h4-11,17,23H,2-3,12-13H2,1H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPKNJIWADBRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can have downstream effects on various physiological processes, including respiration and pH regulation.

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with Carbonic Anhydrase 1 and 2. By influencing these enzymes, the compound could potentially affect a range of physiological processes, from respiration to pH regulation.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by factors such as pH and temperature. Additionally, the presence of other molecules could influence its binding to its targets.

Biological Activity

N-(2-(4-acetylphenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure

The compound features a complex structure that includes a sulfonamide group, an acetylphenyl moiety, and a cyclopropanecarboxamide, which may contribute to its pharmacological properties. The molecular formula is C16H18N2O3SC_{16}H_{18}N_2O_3S.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For instance, related sulfonamide derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/ml against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Compound MIC (µg/ml) Target Organism
Compound A12.5Pseudomonas aeruginosa
Compound B25Staphylococcus aureus

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. A study involving various benzamide derivatives demonstrated that compounds with similar structures could induce apoptosis in cancer cells . The mechanism of action appears to involve cell cycle arrest and increased sub-G1 phase population, indicative of apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23110Induction of apoptosis
HT-2915Cell cycle arrest

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamide derivatives. For example, a recent investigation into a series of benzamide compounds demonstrated significant anticancer activity, with one compound exhibiting an IC50 value lower than that of the standard chemotherapy agent cisplatin . This suggests that modifications in the benzamide structure can enhance biological activity.

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